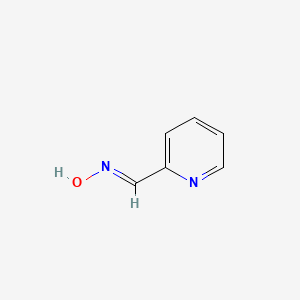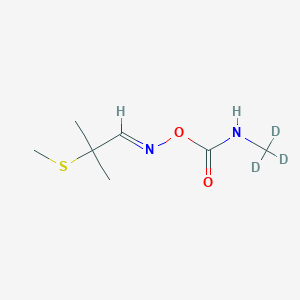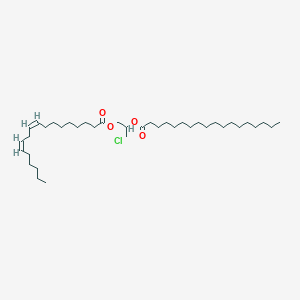
六氟代戊二酮酸铋
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth hexafluoropentanedionate is a compound with the molecular formula C15H3BiF18O6 . It is an insoluble salt of salicylic acid linked to trivalent bismuth . The molecular weight of this compound is 830.13 g/mol .
Synthesis Analysis
The synthesis of bismuth compounds is complex and involves various catalytic Bi redox platforms . Bismuth has been shown to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis .Molecular Structure Analysis
The molecular structure of Bismuth hexafluoropentanedionate is characterized by a 2D structure and a 3D conformer . The InChI representation of the molecule isInChI=1S/3C5HF6O2.Bi/c3*6-4 (7,8)2 (12)1-3 (13)5 (9,10)11;/h3*1H;/q3*-1;+3 . Chemical Reactions Analysis
Bismuth compounds have been shown to exhibit radical reactivity, enabling unique redox cycles that can be harnessed in the context of organic synthesis . Various catalytic Bi redox platforms have been discovered, revealing emerging opportunities in the field of main group redox catalysis .Physical And Chemical Properties Analysis
Bismuth hexafluoropentanedionate has a molecular weight of 830.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 27, and a rotatable bond count of 0 . Its exact mass is 829.94462 g/mol, and it has a topological polar surface area of 102 Ų .科学研究应用
Biomedical Applications
Bismuth-based nanoparticles have been extensively used in the field of biomedicine . They are known for their safety, cost-effective fabrication processes, large surface area, high stability, and versatility in terms of shape, size, and porosity . The main biomedical applications include drug delivery and cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
Therapeutic Applications
Bismuth-containing nanoparticles have desirable performance for combined cancer therapy, photothermal and radiation therapy . They have a favorably high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
Diagnostic Applications
Bismuth-based nanoparticles are used in multimodal imaging due to their high X-ray attenuation coefficient and NIR absorbance . This makes them suitable for various imaging techniques, providing a comprehensive view of the target area.
Biosensing Applications
Bismuth-based nanoparticles have been used in the fabrication of biosensors . Their large surface area and high stability make them ideal for detecting and measuring biological elements.
Regenerative Properties
Bismuth-based nanoparticles have been used in regenerative medicine, particularly in bone engineering . Their unique physicochemical properties contribute to the growth and regeneration of bone tissue.
Antibacterial Uses
Bismuth-based compounds have unique antibacterial activity . They have been used to treat infections from microbes beyond H. pylori .
Drug Delivery Applications
Bismuth-based nanoparticles have been used for drug delivery . Their large surface area and high stability allow them to carry and deliver drugs effectively to the target area.
Treatment of Gastrointestinal Disorders
Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
安全和危害
未来方向
Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .
作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis of BISMUTH HEXAFLUOROPENTANEDIONATE can be achieved through the reaction of bismuth(III) nitrate pentahydrate with hexafluoroacetylacetone in the presence of acetic acid.", "Starting Materials": [ "Bismuth(III) nitrate pentahydrate", "Hexafluoroacetylacetone", "Acetic acid" ], "Reaction": [ "Dissolve bismuth(III) nitrate pentahydrate in acetic acid to form a clear solution.", "Add hexafluoroacetylacetone to the bismuth(III) nitrate pentahydrate solution and stir for several hours.", "Heat the mixture to reflux for several hours until a yellow precipitate forms.", "Filter the yellow precipitate and wash with cold acetic acid.", "Dry the product under vacuum to obtain BISMUTH HEXAFLUOROPENTANEDIONATE as a yellow powder." ] } | |
CAS 编号 |
142617-56-9 |
产品名称 |
BISMUTH HEXAFLUOROPENTANEDIONATE |
分子式 |
C15H3BiF18O6 |
分子量 |
830.13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





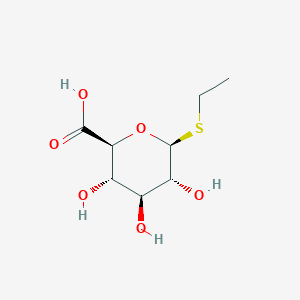
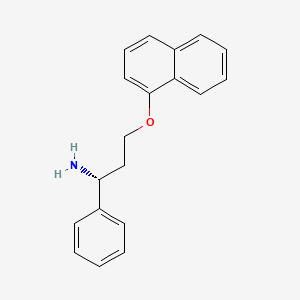
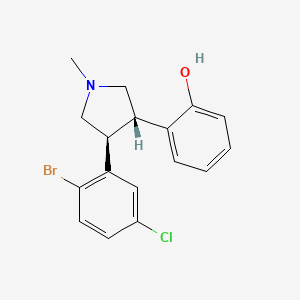
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
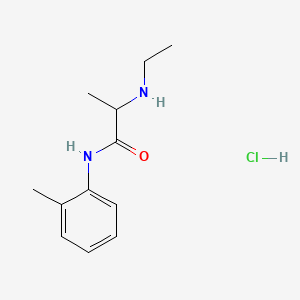
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
